molecular formula C15H17N7O2S B12157826 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide

4-(2-isopropyl-2H-tetrazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide

Katalognummer: B12157826
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: HACKWUMDNDCMKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-isopropyl-2H-tetrazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a tetrazole ring, a thiadiazole ring, and a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the tetrazole and thiadiazole rings, followed by their coupling to the benzamide moiety.

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Formation of Thiadiazole Ring: The thiadiazole ring is typically formed by the reaction of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization.

    Coupling Reactions: The final step involves coupling the tetrazole and thiadiazole intermediates with a benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-isopropyl-2H-tetrazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could lead to the formation of alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(2-isopropyl-2H-tetrazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-isopropyl-2H-tetrazol-5-yl)benzoic acid
  • tert-butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate

Uniqueness

4-(2-isopropyl-2H-tetrazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of its tetrazole and thiadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Eigenschaften

Molekularformel

C15H17N7O2S

Molekulargewicht

359.4 g/mol

IUPAC-Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C15H17N7O2S/c1-9(2)22-20-13(18-21-22)10-4-6-11(7-5-10)14(23)16-15-19-17-12(25-15)8-24-3/h4-7,9H,8H2,1-3H3,(H,16,19,23)

InChI-Schlüssel

HACKWUMDNDCMKL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.